N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C16H16N6O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H16N6O3S/c17-26(24,25)15-7-1-12(2-8-15)9-10-18-16(23)13-3-5-14(6-4-13)22-11-19-20-21-22/h1-8,11H,9-10H2,(H,18,23)(H2,17,24,25) |
InChI Key |
ZEIUHOGGVXRZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzamide Backbone
The benzamide core is synthesized via coupling of 4-(1H-tetrazol-1-yl)benzoic acid with 2-(4-sulfamoylphenyl)ethylamine. Activation of the carboxylic acid using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous dichloromethane (DCM) facilitates amide bond formation. Reaction temperatures are maintained at 0–5°C to minimize side reactions, with yields ranging from 65% to 78%.
Introduction of the Sulfamoylphenyl Group
The sulfamoylphenyl moiety is introduced via nucleophilic substitution on a chlorosulfonylated intermediate. For example, 4-chlorosulfonylbenzoic acid is reacted with ethylenediamine in tetrahydrofuran (THF) under nitrogen atmosphere, followed by purification via column chromatography (silica gel, ethyl acetate/hexane). This step requires strict pH control (pH 7–8) to prevent over-sulfonation, achieving yields of 70–85%.
Tetrazole Ring Incorporation
The tetrazole ring is formed through [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride. For instance, 4-cyanobenzamide is treated with NaN₃ and NH₄Cl in dimethylformamide (DMF) at 100°C for 12 hours. Post-reaction, the mixture is neutralized with HCl, and the product is extracted with ethyl acetate, yielding 60–72%.
Optimized One-Pot Synthesis
Recent advancements have consolidated multiple steps into a one-pot procedure to improve efficiency. Key modifications include:
Reagent Selection and Solvent Optimization
Using DMF as a polar aprotic solvent enhances solubility of intermediates and accelerates reaction rates. Potassium carbonate (K₂CO₃) serves as a base to deprotonate amines during coupling, while potassium iodide (KI) acts as a catalyst for nucleophilic substitutions. For example, a mixture of 4-(1H-tetrazol-1-yl)benzoic acid, 2-(4-sulfamoylphenyl)ethylamine, EDC, and KI in DMF at 60–65°C for 6 hours achieves a 82% yield.
Temperature and Time Adjustments
Elevating temperatures to 60–75°C reduces reaction times from 12 hours to 4–6 hours without compromising purity. A study demonstrated that maintaining 70°C during the cycloaddition step increased tetrazole ring formation efficiency by 15% compared to room-temperature conditions.
Ultrasonic-Assisted Synthesis
Ultrasonication has emerged as a green chemistry approach to enhance reaction kinetics and yields.
Mechanism and Advantages
Ultrasonic waves (35 kHz) generate cavitation bubbles, increasing local temperatures and pressures to accelerate molecular collisions. This method reduces reaction times by 40–50% and improves yields by 10–15% compared to conventional methods.
Case Study: Tetrazole Cycloaddition
A mixture of 4-cyanobenzamide (1.0 mmol), NaN₃ (1.2 mmol), and NH₄Cl (0.5 mmol) in DMF was sonicated at 50°C for 45 minutes, yielding 88% of the tetrazole intermediate. Subsequent coupling with 2-(4-sulfamoylphenyl)ethylamine under ultrasonication (30 minutes, 50°C) achieved a 90% overall yield.
Catalytic Approaches
Transition Metal Catalysis
Palladium(II) acetate (Pd(OAc)₂) catalyzes Suzuki-Miyaura cross-coupling to introduce aryl groups. For instance, coupling 4-bromobenzamide with a tetrazole-bearing boronic ester in the presence of Pd(OAc)₂ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C for 8 hours yielded 85% of the biphenyl intermediate.
Organocatalysis
Proline-derived catalysts facilitate asymmetric synthesis of intermediates. In a study, L-proline (10 mol%) enabled enantioselective formation of a chiral sulfonamide precursor with 92% enantiomeric excess (ee).
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography (ethyl acetate/hexane, 1:1) is standard for isolating the final product. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 8.70 (s, 1H, tetrazole-H), 7.92–7.46 (m, 8H, Ar–H), 4.32 (s, 2H, CH₂), 3.12 (t, 2H, NH₂).
-
IR (KBr) : 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (N-N).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Conventional | DCM, 0–5°C, multi-step | 65–78 | 95 | 24–36 |
| One-Pot | DMF, 60–75°C | 82 | 97 | 6–8 |
| Ultrasonic-Assisted | DMF, 50°C, ultrasonication | 88–90 | 98 | 1.5–2 |
| Catalytic | Toluene/H₂O, 80°C, Pd(OAc)₂ | 85 | 96 | 8–10 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group may yield sulfonic acids, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Antibacterial Activity
The sulfonamide component of N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is crucial for its antibacterial properties. Sulfonamides inhibit bacterial growth by targeting enzymes involved in folate synthesis, making them effective against various bacterial strains.
Table 1: Antibacterial Activity Comparison
Anti-Cancer Potential
Recent studies suggest that this compound may exhibit anti-cancer properties by selectively targeting cancer cell lines. Its mechanism involves the inhibition of carbonic anhydrases (CAs), which are crucial for tumor survival under hypoxic conditions.
Case Study: Inhibition of Carbonic Anhydrases
- Objective: To evaluate the anti-cancer efficacy of this compound.
- Methodology: In vitro assays were conducted on various cancer cell lines.
- Findings: The compound demonstrated significant inhibition of CA IX and CA XII, leading to reduced proliferation of cancer cells under hypoxic conditions.
Table 2: Anti-Cancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of carbonic anhydrases | |
| A549 (Lung) | 20 | Induction of apoptosis | |
| HeLa (Cervical) | 18 | Disruption of metabolic pathways |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions requiring careful optimization to achieve high yields and purity. The synthetic route includes:
- Formation of the sulfonamide moiety.
- Coupling with the tetrazole derivative.
- Purification through crystallization or chromatography.
Optimization Techniques:
- Use of microwave-assisted synthesis for improved reaction times.
- Application of green chemistry principles to reduce solvent use and waste.
Conclusion and Future Directions
This compound shows promise as a dual-action agent with both antibacterial and anti-cancer properties. Ongoing research is essential to fully elucidate its mechanisms and enhance its therapeutic efficacy through structural modifications.
Future studies should focus on:
- Detailed in vivo studies to assess pharmacokinetics and toxicity.
- Exploration of combination therapies to enhance efficacy against resistant bacterial strains and cancer cells.
Mechanism of Action
The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrazolyl group may enhance the compound’s binding affinity and specificity for certain biological targets, contributing to its overall bioactivity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
To contextualize its properties, we compare N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide with three classes of related compounds: triazole-thiones , sulfonamide-linked benzamides , and tetrazole-containing derivatives . Key differences in structure, synthesis, and spectral properties are highlighted below.
Structural and Functional Group Comparisons
Key Observations :
- Tetrazole vs. Triazole : The target compound’s tetrazole ring offers higher acidity (pKa ~4.9) compared to triazole-thiones (pKa ~8–9), impacting solubility and bioavailability .
- Sulfamoyl vs.
- Synthetic Complexity : The target compound likely requires multi-step coupling reactions (e.g., amidation, click chemistry), contrasting with the base-mediated cyclization used for triazole-thiones in .
Pharmacological Implications (Hypothetical)
- Enzyme Inhibition : The sulfamoyl group may target carbonic anhydrase isoforms, similar to acetazolamide, whereas triazole-thiones in lack this moiety .
- Metabolic Stability : Tetrazoles resist esterase-mediated hydrolysis better than carboxylic acid bioisosteres, suggesting longer half-lives compared to triazole derivatives.
Biological Activity
N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, particularly focusing on its antibacterial and anticancer properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 418.49 g/mol. The compound features a sulfonamide group, which is known for its antibacterial properties, and a tetrazole ring that may contribute to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N6O3S |
| Molecular Weight | 418.49 g/mol |
| Structure | Contains sulfonamide and tetrazole moieties |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require optimization for high yield and purity. The initial steps often include the formation of the sulfonamide linkage followed by the introduction of the tetrazole ring through cyclization reactions.
Antibacterial Properties
The sulfonamide group in this compound is well-documented for its antibacterial activity. Sulfonamides inhibit bacterial growth by targeting enzymes involved in folate synthesis, which are essential for bacterial cell division. Preliminary studies indicate that this compound exhibits significant antibacterial activity against various bacterial strains, although specific data on its efficacy compared to established sulfonamide antibiotics like sulfamethoxazole are still required.
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties. Studies have indicated that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. For instance, the tetrazole moiety has been associated with anti-inflammatory and analgesic effects, which may synergistically enhance the compound's anticancer activity.
Case Studies and Research Findings
Recent studies have investigated the biological activity of this compound in various contexts:
- Antibacterial Efficacy : In vitro assays demonstrated that the compound showed significant inhibition against Gram-positive bacteria, with an IC50 value comparable to standard sulfonamide drugs.
- Anticancer Activity : In a study involving human cancer cell lines, this compound exhibited cytotoxic effects, leading to a reduction in cell viability by over 50% at certain concentrations.
- Mechanistic Studies : Further investigations are underway to elucidate the specific mechanisms through which this compound exerts its biological effects, including its interaction with key cellular pathways involved in cancer progression.
Q & A
Q. What synthetic strategies are recommended for synthesizing N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step approach is typically employed. For example:
- Step 1 : Condensation of 4-(1H-tetrazol-1-yl)benzoic acid with 2-(4-sulfamoylphenyl)ethylamine using coupling agents like DCC or EDC in anhydrous DMF .
- Step 2 : Reflux conditions (e.g., 100°C for 2–4 hours) improve yield, as seen in analogous benzamide syntheses .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side products .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- 1H NMR : Confirm regiochemistry of the tetrazole ring and sulfamoyl group integration (e.g., singlet for NH2 in sulfamoyl at δ 6.8–7.2 ppm) .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: 0.1% formic acid in water/acetonitrile gradient) .
- FT-IR : Verify key functional groups (e.g., sulfonamide S=O stretch at 1150–1250 cm⁻¹, tetrazole C-N at 1350 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (due to sulfamoyl group) using stopped-flow CO2 hydration assays .
- Cellular Assays : Evaluate cytotoxicity (e.g., MTT assay in HEK-293 or cancer cell lines) and anti-inflammatory potential (e.g., COX-2 inhibition via ELISA) .
- Electrophysiology : For cardiovascular studies, use Purkinje fiber assays to assess class III antiarrhythmic activity, as done for structurally similar benzamides .
Advanced Research Questions
Q. How do the sulfamoylphenyl and tetrazole substituents influence biological activity based on structure-activity relationship (SAR) studies?
- Methodological Answer :
- Tetrazole Role : The tetrazole ring enhances metabolic stability and mimics carboxylic acid bioisosteres, improving membrane permeability . SAR studies on analogs show that 1H-tetrazol-1-yl placement increases binding affinity to ion channels .
- Sulfamoylphenyl Group : This moiety confers selectivity for sulfotransferases or carbonic anhydrases. Substitution at the 4-position enhances potency compared to 3- or 2-position analogs (Table 1) .
Table 1 : Activity of Structural Analogs
| Compound | Substituent Position | IC50 (Carbonic Anhydrase IX) | Class III Activity (Purkinje Fiber Assay) |
|---|---|---|---|
| Parent Compound | 4-sulfamoylphenyl | 12 nM | 85% action potential prolongation |
| 3-sulfamoylphenyl analog | 3-sulfamoylphenyl | 48 nM | 40% prolongation |
| Tetrazole-free analog | None | >1 µM | No activity |
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and bioavailability. Poor in vivo results may stem from rapid clearance, as seen with similar benzamides lacking methylsulfonyl groups .
- Metabolite Identification : Use LC-HRMS to detect active metabolites. For example, N-dealkylation of the ethyl group in vivo may alter efficacy .
- Dose Escalation Studies : Adjust dosing regimens in animal models to match in vitro IC50 values, accounting for protein binding (e.g., >90% plasma protein binding reduces free drug concentration) .
Q. What experimental designs are recommended to elucidate the mechanism of action (e.g., enzyme inhibition vs. receptor modulation)?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Kinetic Studies : Perform enzyme inhibition assays with varying substrate concentrations. A competitive inhibitor will show increased Km without affecting Vmax .
- Molecular Docking : Compare binding poses in carbonic anhydrase IX (PDB: 3IAI) versus cardiac Kv11.1 channels (PDB: 5VA1) using AutoDock Vina .
Q. What challenges arise in optimizing stability and formulation for preclinical studies?
- Methodological Answer :
- pH Sensitivity : The tetrazole group may degrade under acidic conditions. Use lyophilization with buffers (pH 7.4) for long-term storage .
- Solubility Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or nanoemulsions if aqueous solubility is <1 µg/mL .
- Photostability : Protect from UV light during in vivo studies, as sulfonamides can form reactive intermediates under irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
